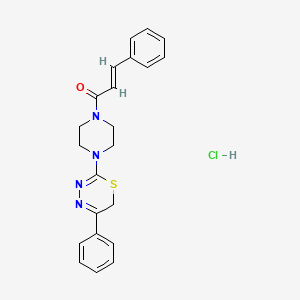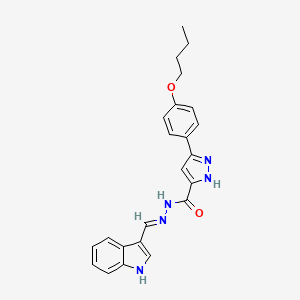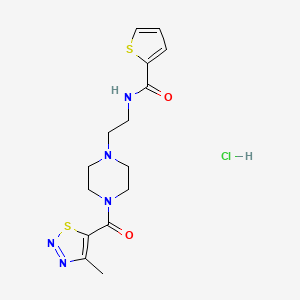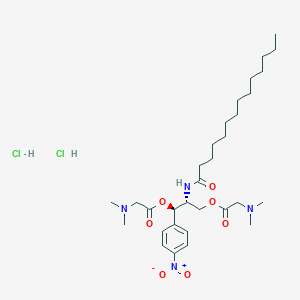
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, also known as CMU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMU was first synthesized in 1980 by researchers at the University of Michigan, and since then, it has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea involves its ability to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been shown to have a range of biochemical and physiological effects in the brain. It can improve memory and learning in animal models of Alzheimer's disease and can also reduce the symptoms of schizophrenia. Additionally, 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea for lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the brain and for developing new treatments for neurological disorders. However, 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea can also have off-target effects on other enzymes, which can complicate its use in some experiments.
Orientations Futures
There are several future directions for research on 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea. One area of interest is the development of new derivatives of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea that have improved potency and selectivity for acetylcholinesterase. Another direction is the investigation of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea's effects on other neurotransmitter systems, such as dopamine and serotonin. Finally, there is a need for further research on the safety and toxicity of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea involves the reaction of 2-chlorobenzoyl isocyanate with 5-methylisoxazole-4-carboxaldehyde in the presence of a catalyst, followed by the addition of ammonia to form the final product. The process can be carried out in a laboratory setting using standard organic chemistry techniques.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been shown to have potential therapeutic applications for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-9(7-15-18-8)6-14-12(17)16-11-5-3-2-4-10(11)13/h2-5,7H,6H2,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTUDUIPGQKPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884028.png)
![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2884029.png)
![3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2884031.png)

![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884033.png)
![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2884035.png)


